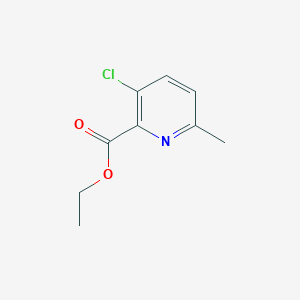

Ethyl 3-chloro-6-methylpicolinate

Description

Ethyl 3-chloro-6-methylpicolinate is a substituted picolinate ester with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound features a pyridine ring substituted with a chlorine atom at position 3, a methyl group at position 6, and an ethyl ester moiety at position 2. It is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. For example, its structural analogs are frequently employed in the development of herbicides, fungicides, and bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

ethyl 3-chloro-6-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3H2,1-2H3 |

InChI Key |

HMQQHSFZJYXGDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Ethyl 3-chloro-6-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-6-methylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 3-chloro-6-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amine derivative.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by acids or bases.

Oxidation and Reduction: The methyl group in the compound can undergo oxidation to form a carboxylic acid or reduction to form an alcohol, depending on the reagents and conditions used.

Common reagents used in these reactions include bases such as sodium hydroxide, acids such as hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-chloro-6-methylpicolinate has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the preparation of more complex compounds.

Biology: In biological research, this compound is used to study the effects of picolinic acid derivatives on cellular processes. It can be used to investigate the role of these compounds in metabolic pathways and enzyme activities.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: this compound is used in the production of agrochemicals, such as herbicides and pesticides. .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-methylpicolinate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Variations and Similarity Scores

Ethyl 3-chloro-6-methylpicolinate belongs to a family of halogenated picolinate esters. Below is a comparison with closely related compounds based on structural similarity and substituent effects:

Notes:

- Similarity scores (*estimated based on substituent electronegativity and steric effects where explicit scores were unavailable).

- The ethyl ester (COOEt) vs. methyl ester (COOMe) influences lipophilicity and metabolic stability .

- Trifluoromethyl (CF3) groups enhance electronegativity and resistance to oxidative degradation compared to methyl (CH3) .

Physicochemical Properties

Key differences in solubility, stability, and reactivity arise from substituent variations:

- Lipophilicity : The trifluoromethyl group in Ethyl 3-chloro-6-(trifluoromethyl)picolinate increases logP (lipophilicity) by ~1.5 units compared to the methyl-substituted analog, enhancing membrane permeability .

- Acid/Base Behavior : The free carboxylic acid derivative (3-chloro-6-methylpicolinic acid) exhibits pH-dependent solubility, whereas esterified forms (ethyl/methyl) are more soluble in organic solvents .

- Thermal Stability : Methyl esters (e.g., Mthis compound) generally exhibit lower melting points (~50–60°C) compared to ethyl esters (~80–90°C) due to reduced molecular symmetry .

Biological Activity

Ethyl 3-chloro-6-methylpicolinate is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential pharmacological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derivative of picolinic acid, characterized by the presence of a chloro group at the 3-position and a methyl group at the 6-position on the pyridine ring. Its molecular formula is , with a molecular weight of approximately 201.64 g/mol. The compound is soluble in organic solvents, which enhances its reactivity in various chemical reactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 850864-54-9 |

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 201.64 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may inhibit specific enzyme activities by binding to their active sites, affecting cellular processes such as metabolism and signal transduction.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes critical for metabolic pathways, potentially leading to altered cellular functions.

- Cellular Processes : The compound has been studied for its effects on cellular processes, including apoptosis and cell proliferation, making it a candidate for further investigation in cancer research.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Kinetics : In enzyme kinetic studies, this compound was shown to affect the activity of lactate dehydrogenase (LDH), a key enzyme in metabolic pathways. The compound demonstrated competitive inhibition, providing insights into its role in regulating metabolic processes .

- Pharmacological Applications : The compound has been explored for its potential use in drug development, particularly in creating derivatives with enhanced biological activity. Its structure allows for modifications that may improve efficacy against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.